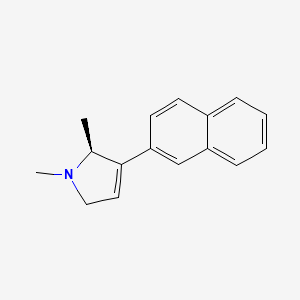
(S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole is a chiral organic compound featuring a pyrrole ring substituted with two methyl groups and a naphthyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired pyrrole ring. The reaction is carried out under reflux conditions to ensure complete cyclization and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of naphthyl-substituted pyrrole derivatives.
Reduction: Formation of fully saturated pyrrole compounds.
Substitution: Formation of halogenated naphthyl-pyrrole derivatives.
科学研究应用
(S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of (S)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1,2-Dimethyl-3-(naphthalen-2-yl)-1H-pyrrole: Lacks the chiral center present in the (S)-isomer.
1,2-Dimethyl-3-(phenyl)-2,5-dihydro-1H-pyrrole: Features a phenyl group instead of a naphthyl group.
1,2-Dimethyl-3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole: Substitution at the 1-position of the naphthyl ring.
Uniqueness
The (S)-isomer of 1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole is unique due to its chiral center, which can impart specific stereochemical properties and biological activities. The presence of the naphthyl group also contributes to its distinct electronic and steric characteristics, making it a valuable compound for various applications.
属性
分子式 |
C16H17N |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
(2S)-1,2-dimethyl-3-naphthalen-2-yl-2,5-dihydropyrrole |
InChI |
InChI=1S/C16H17N/c1-12-16(9-10-17(12)2)15-8-7-13-5-3-4-6-14(13)11-15/h3-9,11-12H,10H2,1-2H3/t12-/m0/s1 |
InChI 键 |
VRGJFDLECJOTQT-LBPRGKRZSA-N |
手性 SMILES |
C[C@H]1C(=CCN1C)C2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
CC1C(=CCN1C)C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11884738.png)
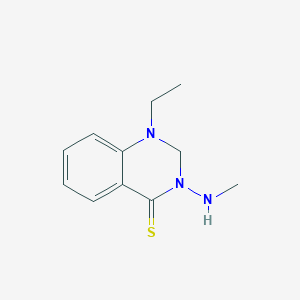

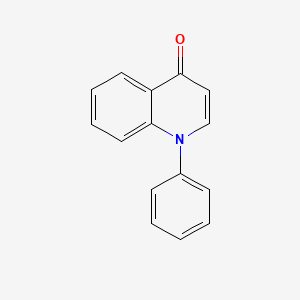
![N-[4-(Trimethylsilyl)phenyl]glycine](/img/structure/B11884763.png)
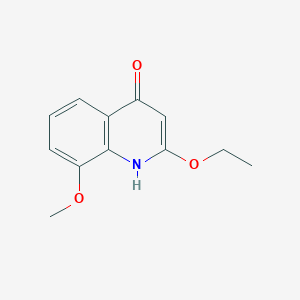



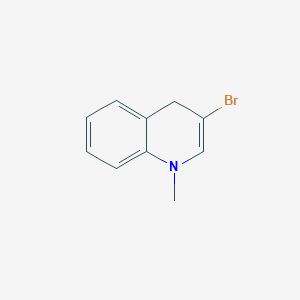

![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11884812.png)
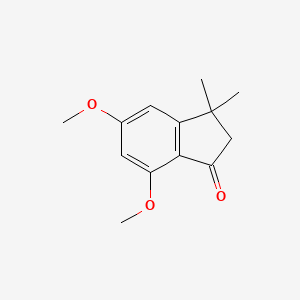
![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)
